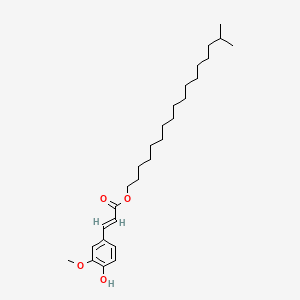
Isostearyl ferulate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isostearyl ferulate is a compound that combines isostearyl alcohol (iso-1-octadecanol) with ferulic acid (4-hydroxy-3-methoxycinnamic acid). It is primarily used in cosmetic products for its skin conditioning properties . The compound is known for its antioxidant properties, which help in maintaining skin health and preventing damage caused by free radicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isostearyl ferulate can be synthesized through esterification reactions. One efficient method involves the use of microwave irradiation, which significantly reduces the reaction time and increases the yield of the product . The reaction typically involves the esterification of ferulic acid with isostearyl alcohol in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs mechanoenzymatic methods. This involves the use of twin screw extrusion techniques combined with lipase catalysis. Optimal conditions for this method include a specific temperature, enzyme concentration, and reaction time to achieve high yields and efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Isostearyl ferulate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down the ester bond to yield ferulic acid and isostearyl alcohol.
Transesterification: Exchange of the ester group with another alcohol.
Common Reagents and Conditions
Catalysts: Lipase enzymes, acids, or bases.
Solvents: Organic solvents like ethanol or methanol.
Conditions: Reactions are typically carried out under controlled temperatures and pH levels to optimize yield and efficiency.
Major Products
The major products formed from these reactions include ferulic acid, isostearyl alcohol, and various esters depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Isostearyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Mecanismo De Acción
The mechanism of action of isostearyl ferulate primarily involves its antioxidant properties. The ferulic acid moiety readily forms a resonant-stable phenoxy radical, which helps in neutralizing free radicals and preventing oxidative damage. This mechanism is crucial in its applications in skincare and neuroprotection . Additionally, it modulates various signaling pathways and interacts with multiple receptors or enzymes to exert its effects .
Comparación Con Compuestos Similares
Isostearyl ferulate can be compared with other ferulic acid derivatives such as:
Ferulic acid: The parent compound, known for its potent antioxidant properties.
Ethyl ferulate: Similar antioxidant activity but differs in its ester group.
Methyl ferulate: Another ester derivative with comparable antioxidant properties.
This compound stands out due to its unique combination of isostearyl alcohol and ferulic acid, which enhances its skin conditioning properties and makes it particularly suitable for cosmetic applications .
Propiedades
Número CAS |
675584-24-4 |
|---|---|
Fórmula molecular |
C28H46O4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
16-methylheptadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H46O4/c1-24(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-22-32-28(30)21-19-25-18-20-26(29)27(23-25)31-3/h18-21,23-24,29H,4-17,22H2,1-3H3/b21-19+ |
Clave InChI |
MWSZIMKFELTDLK-XUTLUUPISA-N |
SMILES isomérico |
CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















